molecular formula C8H11Cl2N B1463825 3-Chloro-N,4-dimethylaniline hydrochloride CAS No. 7745-94-0

3-Chloro-N,4-dimethylaniline hydrochloride

Cat. No. B1463825
CAS RN: 7745-94-0
M. Wt: 192.08 g/mol
InChI Key: JTRCDUNWCCVQPB-UHFFFAOYSA-N
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Description

“3-Chloro-N,4-dimethylaniline hydrochloride” is a chemical compound with the CAS number 7745-94-0 . It has a molecular formula of C8H11Cl2N . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Chloro-N,4-dimethylaniline hydrochloride” consists of 8 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software .

Scientific Research Applications

Catalytic Applications

A study by Zhang et al. (2015) highlights the use of Pd/TiO2 catalysts for the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation. This process efficiently synthesizes a wide range of N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline, showcasing the potential of 3-Chloro-N,4-dimethylaniline hydrochloride in catalytic applications (Zhang, Deng, Shi, & Zhang, 2015).

Synthesis of Organic Compounds

In the synthesis domain, research by Shaojie (2011) demonstrates the production of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for the preparation of vascular disrupting agents, starting from compounds that share structural similarities with 3-Chloro-N,4-dimethylaniline hydrochloride. This underscores the chemical's role in synthesizing complex molecules for pharmaceutical applications (Shaojie, 2011).

Materials Science

The electrochemical properties of poly(2,3‐dimethylaniline)/polyaniline composites, as discussed by Yan et al. (2015), suggest that derivatives of 3-Chloro-N,4-dimethylaniline hydrochloride can be used to improve the conductivity and anticorrosive properties of polymers, making them suitable for applications in anti-static coatings and electronic devices (Yan, Yang, Ma, Gan, & Li, 2015).

Safety and Hazards

The safety data sheet for “3-Chloro-N,4-dimethylaniline hydrochloride” indicates that it is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-N,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCDUNWCCVQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675181
Record name 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,4-dimethylaniline hydrochloride

CAS RN

7745-94-0
Record name Benzenamine, 3-chloro-N,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7745-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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